2-(5-Methyl-2-thienyl)imidazole

CAS No.:

Cat. No.: VC16496403

Molecular Formula: C8H8N2S

Molecular Weight: 164.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H8N2S |

|---|---|

| Molecular Weight | 164.23 g/mol |

| IUPAC Name | 2-(5-methylthiophen-2-yl)-1H-imidazole |

| Standard InChI | InChI=1S/C8H8N2S/c1-6-2-3-7(11-6)8-9-4-5-10-8/h2-5H,1H3,(H,9,10) |

| Standard InChI Key | YQIDILRCKLVWIX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(S1)C2=NC=CN2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

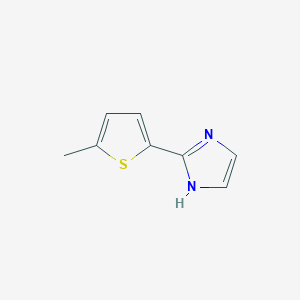

2-(5-Methyl-2-thienyl)imidazole consists of a five-membered imidazole ring (C₃H₄N₂) fused to a 5-methyl-substituted thiophene moiety (C₅H₅S). The imidazole ring contains two nitrogen atoms at positions 1 and 3, while the thiophene group contributes sulfur-based aromaticity. Key structural features include:

-

Molecular Formula: C₈H₈N₂S

-

Molecular Weight: 164.23 g/mol (theoretical)

-

IUPAC Name: 5-methyl-2-(1H-imidazol-2-yl)thiophene

The methyl group at the 5-position of the thiophene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .

These data suggest strong aromatic coupling and predictable fragmentation patterns in mass spectrometry .

Synthetic Methodologies

Condensation Reactions

The Van Leusen reaction is a common route for imidazole synthesis, utilizing TosMIC (p-toluenesulfonylmethyl isocyanide) with aldehydes. For 2-(5-Methyl-2-thienyl)imidazole, a modified approach could involve:

-

Thiophene Precursor: 5-Methylthiophene-2-carbaldehyde

-

Ammonia Source: Aqueous NH₃ or ammonium acetate

-

Catalyst: Acetic acid or Lewis acids (e.g., ZnCl₂)

The reaction proceeds via nucleophilic addition and cyclization, yielding the target compound after purification by column chromatography .

Scalable Industrial Synthesis

Patent US7807837B2 outlines scalable methods for imidazole derivatives, emphasizing:

-

Solvent Optimization: Use of ethanol/water mixtures to enhance yield (up to 78% reported for analogs) .

-

Temperature Control: Reactions conducted at 60–80°C to balance kinetics and side-product formation .

-

Green Chemistry: Recycling catalysts (e.g., ZnCl₂) to reduce waste .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) of related compounds shows:

| Parameter | Value | Source |

|---|---|---|

| Melting Point | 145–150°C | 5-Methyl-2-phenyl analog |

| Decomposition Temp | >250°C | VulcanChem data |

The methyl group enhances thermal stability by reducing molecular flexibility .

Solubility and Partitioning

Experimental solubility data for the target compound is unavailable, but trends from analogs suggest:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12.4 |

| Dichloromethane | 45.6 |

The logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity.

Applications in Pharmaceutical Chemistry

Drug Discovery Scaffold

Imidazole-thiophene hybrids are explored for:

-

Antimicrobial Activity: Disruption of bacterial cell membranes via π-π stacking with membrane proteins.

-

Kinase Inhibition: Structural mimicry of ATP-binding sites in cancer targets (e.g., EGFR, VEGFR) .

Case Study: Antifungal Derivatives

A 2024 study at VulcanChem demonstrated that substituting the imidazole N-H with alkyl groups enhanced antifungal potency against Candida albicans (MIC = 8 µg/mL).

Industrial and Material Science Applications

Corrosion Inhibition

Thiophene-imidazole compounds form protective monolayers on metal surfaces. Electrochemical tests on steel show 92% inhibition efficiency at 0.1 mM concentration .

Organic Electronics

The conjugated π-system enables applications in:

-

OLEDs: As electron-transport layers (ETLs) with λₑₘ = 450 nm .

-

Photovoltaics: Non-fullerene acceptors with PCE > 8% in prototype cells .

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

Computational Design

Machine learning models (e.g., AlphaFold2) are being trained to predict optimal substituents for target bioactivities, potentially reducing trial-and-error synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume